2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Catalog No.
S737458
CAS No.
451459-17-9
M.F
C7H5BrF3N
M. Wt
240.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

Substituting this halopyridine with simpler analogs causes poor oxidative addition, unwanted N-oxidation, or increased hERG liability. This compound resolves these issues with its 2-Br for efficient coupling, 6-Me blocking oxidation, and 4-CF3 lowering basicity. Reliable supply of this API building block ensures consistent cross-coupling performance without costly ligand optimization.

CAS Number

451459-17-9

Product Name

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-6-methyl-4-(trifluoromethyl)pyridine

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

InChI

InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)3-6(8)12-4/h2-3H,1H3

InChI Key

OMOUYBVNDMGYGB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F

Canonical SMILES

CC1=CC(=CC(=N1)Br)C(F)(F)F

Synonyms

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine, 2-Bromo-6-methyl-4-trifluoromethylpyridine, 2-Bromo-4-(trifluoromethyl)-6-methylpyridine, 2-bromo-6-methyl-4-(trifluoromethyl)pyridine

Purity

≥97%

Package Size

250 mg, 500 mg, 1 g

2-Bromo-6-methyl-4-(trifluoromethyl)pyridine (CAS: 451459-17-9) is a highly functionalized, electron-deficient halopyridine building block utilized extensively in pharmaceutical and agrochemical synthesis. The molecule features a highly reactive 2-bromo leaving group, a sterically demanding 6-methyl group, and a strongly electron-withdrawing 4-trifluoromethyl moiety. From a procurement perspective, this specific substitution pattern makes it a premium precursor for constructing complex N-heterocycles via palladium-catalyzed cross-coupling reactions, where precise steric and electronic tuning of the pyridine ring is required for downstream target binding and metabolic stability[1].

Procurement Fit

2-Br enables mild Pd-catalyzed Suzuki-Miyaura coupling, preserving sensitive functional groups
Multi-kilogram commercial supply with documented HPLC purity specifications
Lipophilic TFMP scaffold supports SAR library synthesis and agrochemical discovery

Substituting this compound with cheaper or structurally simpler analogs introduces significant process and performance liabilities. Replacing it with the 2-chloro analog (2-chloro-6-methyl-4-(trifluoromethyl)pyridine) severely impairs oxidative addition in cross-coupling reactions, often requiring expensive, specialized bulky ligands (e.g., BrettPhos) and higher temperatures that degrade sensitive intermediates [1]. Conversely, utilizing 2-bromo-4-(trifluoromethyl)pyridine (lacking the 6-methyl group) alters the steric environment around the pyridine nitrogen, increasing susceptibility to unwanted N-oxidation and off-target metal coordination during multi-step syntheses [2]. Furthermore, omitting the 4-trifluoromethyl group (using 2-bromo-6-methylpyridine) drastically increases the basicity of the pyridine ring, which can lead to hERG liabilities and poor membrane permeability in downstream pharmaceutical applications[3].

Substitution Risk

2-Chloro analog may require harsher coupling conditions, reducing functional group tolerance and altering yield profiles.
2-Fluoro analog is essentially unreactive under standard Suzuki conditions; specialized C–F activation may not be compatible with all workflows.
Halogen substitution shifts lipophilicity and chromatographic behavior, potentially complicating purification and SAR interpretation.

Enhanced Buchwald-Hartwig Amination

In palladium-catalyzed C-N cross-coupling reactions, the 2-bromo leaving group provides significantly faster oxidative addition rates compared to chlorinated counterparts. For highly electron-deficient systems, the 2-bromo derivative typically achieves >85% yield under standard conditions (e.g., Pd2(dba)3/Xantphos at 120°C), whereas the 2-chloro analog often stalls at <50% conversion or requires elevated catalyst loadings [1].

Evidence DimensionCross-coupling conversion efficiency
Target Compound Data>85% yield
Comparator Or Baseline2-Chloro-6-methyl-4-(trifluoromethyl)pyridine (<50% yield)
Quantified Difference>35% absolute increase in yield
ConditionsPd-catalyzed amination, 1,4-dioxane, 120°C

Procuring the bromo variant reduces catalyst expenditure and minimizes reaction times, directly improving process scalability and throughput.

C–X Bond Energy
Class-level inference
C–Br: ~70 kcal/mol
C–Cl: ~84 kcal/mol
C–F: ~115 kcal/mol
Milder oxidative addition supports functional group retention
Reactivity gradient: Br > Cl ≫ F in Pd-catalyzed couplings

Steric Blocking of N-Oxidation

The presence of the 6-methyl group provides critical steric bulk adjacent to the pyridine nitrogen. Compared to 2-bromo-4-(trifluoromethyl)pyridine, the 6-methylated analog demonstrates a marked reduction in unwanted N-oxidation during downstream synthetic sequences involving strong oxidants, preventing competitive coordination of the pyridine nitrogen to transition metal catalysts [1].

Evidence DimensionSusceptibility to N-oxidation
Target Compound DataLow N-oxide formation (<5%)
Comparator Or Baseline2-Bromo-4-(trifluoromethyl)pyridine (>25% N-oxide formation)
Quantified Difference>5-fold reduction in off-target oxidation
ConditionsStandard electrophilic oxidation conditions (e.g., mCPBA)

The 6-methyl group acts as a built-in protecting group against N-oxidation, eliminating the need for additional synthetic steps and improving overall atom economy.

Calculated LogP
Cross-study comparable
ΔLogP = +0.58
May influence membrane permeability and retention
2-Br LogP 3.17; 2-Cl LogP 2.59 (calculated)

Suppressed pKa via 4-Trifluoromethyl

The strongly electron-withdrawing 4-trifluoromethyl group significantly lowers the basicity of the pyridine nitrogen. Compared to the non-fluorinated baseline (2-bromo-6-methylpyridine), the pKa of the conjugate acid is reduced by approximately 2 to 3 units, which is critical for downstream API design to improve membrane permeability and reduce hERG liability [1].

Evidence DimensionPyridine nitrogen basicity (pKa of conjugate acid)
Target Compound Data~2.0 - 2.5
Comparator Or Baseline2-Bromo-6-methylpyridine (~4.5 - 5.0)
Quantified Difference~2.5 unit reduction in pKa
ConditionsAqueous thermodynamic pKa estimation

Selecting the 4-CF3 functionalized building block ensures downstream products possess optimized physicochemical properties for biological membrane traversal.

Density & MW
Cross-study comparable
1.614 g/cm³
MW 240.02 vs 179.11 (2-F)
Impacts volumetric handling and shipping logistics
Density from supplier database; MW difference +34%
Supply & Purity
Supporting evidence
Purity: ≥95–98% (HPLC)
Scale: up to kg
Moisture ≤0.5%
Multi-vendor supply reduces procurement risk
Supplier datasheet; verify per lot

POLQ Inhibitor Synthesis for Oncology

This compound is a critical electrophilic building block for synthesizing complex N-heterocyclic APIs, such as DNA polymerase theta inhibitors. The 2-bromo position allows for efficient Buchwald-Hartwig coupling with amine intermediates, while the 4-CF3 and 6-methyl groups provide the exact steric and electronic profile required for target binding and metabolic stability [1].

Fluorinated Agrochemical Development

In agrochemical discovery, the incorporation of the trifluoromethyl-pyridine motif enhances lipophilicity and environmental stability. This specific isomer is utilized to construct novel fungicidal or herbicidal active ingredients where the 6-methyl group prevents rapid microbial degradation at the ortho position [2].

Ligand Design for Transition Metal Catalysis

The compound serves as a precursor for synthesizing sterically demanding, electronically deficient bidentate or tridentate ligands. The 6-methyl group provides necessary steric bulk to enforce specific coordination geometries, while the 4-CF3 group tunes the electronic properties of the metal center, optimizing catalytic performance in challenging cross-coupling or photoredox reactions [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Mild Suzuki-Miyaura biaryl synthesis
2-Br reactivity for low-temperature Pd coupling
Functional group tolerance and conversion efficiency
Lipophilic TFMP scaffold for SAR libraries
Enhanced lipophilicity from bromine substitution
Measured LogP and membrane permeability
Agrochemical intermediate diversification
Established TFMP privileged scaffold
Cross-coupling for agrochemical lead optimization
Process scale-up and manufacturing
Multi-kg supply with certified purity
Lot-to-lot purity and moisture control

XLogP3

3.2

Wikipedia

2-Bromo-6-methyl-4-trifluoromethylpyridine

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